2-(3-Bromopropyl)-2h-benzotriazole
Description
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(3-bromopropyl)benzotriazole |
InChI |
InChI=1S/C9H10BrN3/c10-6-3-7-13-11-8-4-1-2-5-9(8)12-13/h1-2,4-5H,3,6-7H2 |
InChI Key |
JBDUNWDOXWDCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCCBr |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzene ring fused with a triazole ring, with a bromopropyl substituent at the 3-position, enhancing its chemical reactivity and biological activities. The molecular formula is C₁₁H₁₃BrN₄, and it has a molecular weight of approximately 274.12 g/mol. The unique structure allows for various modifications that can influence its properties and applications.
UV Stabilization in Materials Science
One of the primary applications of 2-(3-Bromopropyl)-2H-benzotriazole is as a UV stabilizer in plastics and coatings. Benzotriazoles are widely recognized for their ability to absorb ultraviolet light, thereby preventing degradation of materials exposed to sunlight. This property is particularly valuable in:
- Plastics : Enhancing the durability and longevity of plastic products by preventing photodegradation.
- Coatings : Improving the performance of paints and varnishes by protecting them from UV-induced fading and deterioration.
Pharmaceutical Applications
The compound serves as an important intermediate in organic synthesis , particularly in the development of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block for creating complex molecules. Notable applications include:
- Drug Development : Modifications to the benzotriazole core can significantly alter its interaction profiles with biological targets, enhancing or diminishing biological activity. For instance, introducing electron-withdrawing groups has been shown to increase antifungal potency while maintaining structural integrity.
- Biological Activity : Research indicates that derivatives of this compound exhibit a range of biological activities, including antibacterial and antifungal properties. Compounds derived from benzotriazoles have been tested against various microbial strains, showing promising results against resistant bacteria .
Antimicrobial Properties
Studies have demonstrated that benzotriazole derivatives can possess significant antimicrobial activity. For example, compounds with specific substitutions have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for certain derivatives were comparable to established antibiotics .
Case Study: Antifungal Activity
A study focused on modifying the benzotriazole structure to enhance antifungal properties revealed that certain derivatives exhibited increased activity against fungal strains such as Candida albicans. The introduction of bulky substituents was found to improve binding affinity to fungal targets, leading to enhanced efficacy .
Comparative Analysis with Other Benzotriazoles
To better understand the uniqueness of this compound, a comparison with other related compounds is beneficial:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1H-Benzotriazole | Unsubstituted triazole ring | Basic structure for many derivatives |
| 5-Chloro-1H-benzotriazole | Chlorine substitution at position 5 | Enhanced antibacterial properties |
| 4-Methyl-1H-benzotriazole | Methyl group at position 4 | Increased lipophilicity |
| 5-Nitro-1H-benzotriazole | Nitro group at position 5 | Stronger electron-withdrawing effects |
| 1-(3-Bromophenyl)-1H-benzotriazole | Bromophenyl substitution | Potentially higher reactivity |
The bromopropyl substituent in this compound enhances its nucleophilicity and biological activity compared to other derivatives, making it particularly valuable in both synthetic chemistry and pharmacology .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromopropyl Group
The bromine atom in the 3-bromopropyl chain serves as a key reactive site for nucleophilic substitution (S~N~2) reactions. This allows functionalization of the alkyl chain:
Example Reaction:
2-(3-Bromopropyl)-2H-benzotriazole + Nucleophile (Nu) → 2-(3-Nu-propyl)-2H-benzotriazole + HBr
Key Applications:
-
Amine alkylation: Substitution with primary or secondary amines yields tertiary amine derivatives.
-
Ether formation: Reaction with alkoxides generates ether-linked analogs .
-
Cross-coupling: Bromine displacement in transition metal-catalyzed coupling (e.g., Suzuki, Heck) forms C–C bonds .
Table 1: Nucleophilic Substitution Conditions
| Nucleophile | Solvent | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|
| NH~3~ | DMF | K~2~CO~3~ | 78 | |
| CH~3~O^-Na^+ | THF | None | 65 | |
| PhB(OH)~2~ | Toluene/H~2~O | Pd(PPh~3~)~4~ | 82 |
Benzotriazole Ring Functionalization
The benzotriazole core undergoes electrophilic and coordinating reactions:
2.1. N-Alkylation/Acylation
The N1 position of benzotriazole reacts with alkyl halides or acylating agents:
-
N-Alkylation:
-
N-Acylation:
Acyl chlorides or anhydrides form N-acylbenzotriazoles, intermediates for Friedel-Crafts acylations .
2.2. Coordination with Lewis Acids
Benzotriazole forms stable complexes with Cu(I/II), Al(III), and Fe(III), facilitating catalytic cycles in cross-coupling reactions .
Radical-Mediated Reactions
The bromopropyl group participates in radical pathways under peroxide or photochemical conditions:
Example:
Under Cu catalysis and tert-butyl peroxide, β-methyl scission of the 3-bromopropyl chain generates methyl radicals for C–C coupling .
Table 2: Radical Coupling Parameters
| Substrate | Oxidant | Catalyst | Temp (°C) | Product Yield (%) |
|---|---|---|---|---|
| 2-(3-Bromopropyl)-BTA | tBuOOBu | Cu(acac)~2~ | 80 | 68 |
| 2-(3-Bromopropyl)-BTA | NFSI | FeCl~3~ | 140 | 53 |
Ring-Opening and Cyclization
Under Lewis acid catalysis (e.g., AlCl~3~), benzotriazole undergoes ring cleavage to form heterocycles:
Mechanism:
-
AlCl~3~ coordinates to the benzotriazole N atoms, weakening the N–N bonds.
-
Cleavage releases N~2~, forming a carbocation intermediate.
Example Reaction:
Biological Activity Modulation
While not a direct chemical reaction, bromopropyl substitution enhances bioactivity:
-
Antimicrobial activity: Bromine’s electron-withdrawing effect increases membrane permeability .
-
Enzyme inhibition: The bromopropyl chain improves binding to hydrophobic enzyme pockets .
6.2. Sonochemical Methods
Ultrasound promotes faster diazotization and cyclization steps, improving purity (>98.5%) .
Comparison with Similar Compounds
Structural Features
2-(3-Bromopropyl)-2H-Benzotriazole vs. Alkyl-Substituted Benzotriazoles
- Target Compound : C₉H₁₀BrN₃, ~240.10 g/mol (calculated). The bromopropyl group (-CH₂CH₂CH₂Br) provides a reactive halogen for further functionalization.
- Alkyl Derivatives: For example, 2-butyl-2H-benzotriazole (C₁₀H₁₃N₃, 175.23 g/mol) and 2-octyl-2H-benzotriazole feature non-reactive alkyl chains, enhancing lipophilicity but limiting chemical reactivity .
Comparison with Bromopropyl-Substituted Heterocycles
- 2-(3-Bromopropyl)naphthalene (C₁₃H₁₃Br, 249.15 g/mol): The naphthalene core increases aromaticity and molecular weight compared to benzotriazole, influencing solubility and π-π stacking behavior .
- 3-(Thien-2-yl)propyl bromide (C₇H₉BrS, 205.12 g/mol): The thiophene ring introduces sulfur-based electronic effects, altering reactivity in metal-catalyzed couplings .
Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituent | LogP (Predicted) |
|---|---|---|---|---|---|
| This compound | C₉H₁₀BrN₃ | ~240.10 | Benzotriazole | 3-Bromopropyl | ~2.5 |
| 2-Butyl-2H-benzotriazole | C₁₀H₁₃N₃ | 175.23 | Benzotriazole | Butyl | ~3.8 |
| 2-(3-Bromopropyl)naphthalene | C₁₃H₁₃Br | 249.15 | Naphthalene | 3-Bromopropyl | ~4.2 |
| 3-(Thien-2-yl)propyl bromide | C₇H₉BrS | 205.12 | Thiophene | 3-Bromopropyl | 3.08 |
Note: LogP values estimated via analogy; benzotriazoles exhibit lower lipophilicity due to polar N-atoms.
Q & A
Q. What are the common synthetic routes for 2-(3-Bromopropyl)-2H-benzotriazole, and how can researchers optimize reaction yields?
The compound is typically synthesized via nucleophilic substitution. For example, potassium phthalimide reacts with 1,3-dibromopropane in acetone under reflux, yielding 2-(3-Bromopropyl)isoindoline-1,3-dione analogs (63.4% yield after recrystallization) . Optimization strategies include:
- Temperature control : Maintaining reflux conditions (e.g., 100°C in acetonitrile for 12 hours) to ensure complete substitution .
- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile enhance reactivity .
- Catalyst use : Sodium iodide in DMF accelerates bromine displacement in coupling reactions .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?
- X-ray crystallography : Single-crystal studies reveal a monoclinic lattice (space group P21) with parameters a = 4.8413 Å, b = 7.3401 Å, c = 15.095 Å, and β = 91.729° . C=O bond lengths (~1.21 Å) and dihedral angles (~1.00°) confirm planar aromatic systems .
- NMR spectroscopy : H and C NMR identify bromopropyl chain integration (e.g., δ ~3.5 ppm for CHBr) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 268.11 for CHBrNO) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Steric hindrance : Bulky substituents on the benzotriazole ring slow down Suzuki-Miyaura couplings, requiring elevated temperatures (80–100°C) .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the benzotriazole core enhance electrophilicity at the bromopropyl site, facilitating nucleophilic attacks .
- Mechanistic insights : DFT studies suggest a concerted SN2 mechanism for bromide displacement, with transition states stabilized by polar solvents .
Q. How can researchers resolve contradictions in reported crystallographic data for bromopropyl-benzotriazole derivatives?
Discrepancies in bond lengths or angles (e.g., C–C vs. C–Br distances) arise from:
- Temperature variations : Data collected at 296 K vs. 203 K show minor deviations due to thermal motion .
- Refinement protocols : Use of SHELXS97/SHELXL97 software with constrained H-atom parameters (C–H = 0.93–0.97 Å) ensures consistency .
- Validation tools : PLATON-generated displacement ellipsoids (50% probability) confirm structural integrity .
Q. What computational methods are suitable for predicting the photostability of this compound in polymer matrices?
- TD-DFT calculations : Simulate UV-Vis spectra to assess excited-state intramolecular proton transfer (ESIPT) in benzotriazole derivatives, correlating with experimental λ values .
- Molecular dynamics (MD) : Model interactions between the bromopropyl chain and polymer backbones (e.g., polypropylene) to predict aggregation behavior .
- QM/MM hybrid methods : Evaluate bond dissociation energies (BDEs) for C–Br bonds under UV exposure to quantify degradation rates .
Application-Oriented Questions
Q. How is this compound utilized in designing DNA-intercalating anticancer agents?
The bromopropyl chain enhances membrane permeability, enabling intercalation into DNA minor grooves. Derivatives like bis-naphthalimides exhibit cytotoxicity by stabilizing topoisomerase-II-DNA cleavage complexes . Key modifications include:
Q. What role does this compound play in synthesizing UV-stabilized polymers?
As a UV absorber, it inhibits photooxidation in polyolefins via ESIPT mechanisms. Functionalization with methacrylate groups (e.g., 2-(2'-hydroxy-5'-methacryloxyethylphenyl)-2H-benzotriazole) enables copolymerization, achieving nanoparticle-embedded films with >90% UV-blocking efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
